3-[7-(Benzylmethylamino)-heptyloxy]xanthen-9-one
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Overview
Description
3-[7-(benzylmethylamino)-heptyloxy]xanthen-9-one is a synthetic compound belonging to the xanthone family. Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[7-(benzylmethylamino)-heptyloxy]xanthen-9-one typically involves multiple steps, starting from the xanthone core. One common method involves the Ullmann condensation reaction, where 3-hydroxy-4-picoline and bromobenzene are used as starting materials . The reaction proceeds through the formation of 3-phenoxy-4-picoline, which is then oxidized to 3-phenoxyisonicotinic acid. Heating this intermediate with polyphosphoric acid yields the desired xanthone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly reagents have been explored to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
3-[7-(benzylmethylamino)-heptyloxy]xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the xanthone core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylmethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of 3-[7-(benzylmethylamino)-heptyloxy]xanthen-9-one involves the inhibition of cholinesterase enzymes. By binding to the active site of these enzymes, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .
Comparison with Similar Compounds
Similar Compounds
3-[omega-(benzylmethylamino)alkoxy]xanthen-9-ones: These compounds share a similar structure and exhibit comparable enzyme inhibitory activities.
Azaxanthones: These derivatives contain nitrogen atoms in the aromatic moiety and have shown promising biological activities.
Uniqueness
3-[7-(benzylmethylamino)-heptyloxy]xanthen-9-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit cholinesterase enzymes with high potency makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C28H31NO3 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
3-[7-[benzyl(methyl)amino]heptoxy]xanthen-9-one |
InChI |
InChI=1S/C28H31NO3/c1-29(21-22-12-6-5-7-13-22)18-10-3-2-4-11-19-31-23-16-17-25-27(20-23)32-26-15-9-8-14-24(26)28(25)30/h5-9,12-17,20H,2-4,10-11,18-19,21H2,1H3 |
InChI Key |
JUEPMIFCYDBLJZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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